molecular formula C24H34N2O4S3 B12714265 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate CAS No. 86499-12-9

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate

Cat. No.: B12714265
CAS No.: 86499-12-9
M. Wt: 510.7 g/mol
InChI Key: PFCCCRDDVVAFHF-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is a complex organic compound with a unique structure that includes a piperazine ring, a dibenzo thiepin core, and a methanesulfonate group

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate typically involves multiple steps. The process begins with the formation of the dibenzo thiepin core, followed by the introduction of the piperazine ring and the methanesulfonate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The dibenzo thiepin core can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and dibenzo thiepin core play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and dibenzo thiepin analogs Compared to these compounds, 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate is unique due to its specific combination of functional groups and structural features

Some similar compounds are:

  • 1-Piperazineethanol, 4-(10,11-dihydro-3-fluoro-8-methyldibenzo(b,f)thiepin-10-yl)-, butanedioate
  • 1-Piperazineethanol, 4-(10,11-dihydro-8-(methylsulfinyl)dibenzo(b,f)thiepin-10-yl)-, hydrochloride

These compounds share structural similarities but differ in their specific functional groups and chemical properties.

Properties

CAS No.

86499-12-9

Molecular Formula

C24H34N2O4S3

Molecular Weight

510.7 g/mol

IUPAC Name

methanesulfonic acid;1-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol

InChI

InChI=1S/C23H30N2OS2.CH4O3S/c1-3-18(26)16-24-10-12-25(13-11-24)21-14-17-6-4-5-7-22(17)28-23-9-8-19(27-2)15-20(21)23;1-5(2,3)4/h4-9,15,18,21,26H,3,10-14,16H2,1-2H3;1H3,(H,2,3,4)

InChI Key

PFCCCRDDVVAFHF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)O.CS(=O)(=O)O

Origin of Product

United States

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